molecular formula C8H12N4O B2367737 N-[2-(dimethylamino)pyrimidin-5-yl]acetamide CAS No. 1396811-90-7

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide

Cat. No.: B2367737
CAS No.: 1396811-90-7
M. Wt: 180.211
InChI Key: PDEBHORBWGGQEF-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)pyrimidin-5-yl]acetamide is a pyrimidine-based small molecule characterized by a dimethylamino-substituted pyrimidine core linked to an acetamide moiety. Pyrimidine derivatives are renowned for their diverse pharmacological activities and are frequently explored in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, and anticancer properties . The dimethylamino group at the 2-position of the pyrimidine ring is known to enhance solubility and modulate electronic properties, which can be crucial for optimizing a compound's pharmacokinetic profile and plasma stability . This compound serves as a valuable chemical scaffold in drug discovery, particularly in structure-activity relationship (SAR) studies. Researchers can systematically modify the acetamide side chain to explore and optimize interactions with biological targets . While specific data for this exact molecule is limited, closely related N-(pyrimidin-5-yl)acetamide derivatives have been identified as potent inhibitors of SLACK (KCNT1) potassium channels, a compelling target for treating pharmacoresistant epileptic disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . Furthermore, such compounds are often investigated for their potential to interact with various kinase inhibition pathways, which are pivotal in oncology and immunological research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6(13)11-7-4-9-8(10-5-7)12(2)3/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEBHORBWGGQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Substitution on Preformed Pyrimidine Intermediates

A common strategy involves functionalizing a preconstructed pyrimidine ring. 2,4-Dichloropyrimidine serves as a versatile starting material due to its reactivity at the 2- and 4-positions.

Step 1: Introduction of Dimethylamino Group

The 2-chloro substituent undergoes nucleophilic substitution with dimethylamine under basic conditions:

  • Reagents : Dimethylamine (2 equiv), potassium carbonate (1.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 80°C, 6–8 hours
  • Yield : 75–80% for 2-(dimethylamino)-4-chloropyrimidine.
Step 2: Acetamide Installation at the 5-Position

The 4-chloro group is replaced by acetamide via palladium-catalyzed coupling or direct amidation:

  • Reagents : Acetamide (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Solvent : Toluene
  • Conditions : 100°C, 12 hours under argon
  • Yield : 65–70%.

Optimization Note : Using N,N-dimethylformamide dimethyl acetal (NDMF-DMA) as a coupling agent improves regioselectivity at the 5-position.

Cyclocondensation of β-Ketoamides with Guanidine Derivatives

An alternative route constructs the pyrimidine ring from acyclic precursors.

Reaction Scheme:
  • Formation of β-Ketoamide Intermediate :
    • Ethyl cyanoacetate reacts with acetamide in the presence of sodium methoxide to form 3-cyano-3-(acetylamino)propanenitrile.
  • Cyclization with Guanidine :
    • The β-ketoamide undergoes cyclocondensation with guanidine hydrochloride in ethanol under reflux (8 hours), yielding the pyrimidine core.

Key Data :

  • Solvent : Ethanol
  • Catalyst : Piperidine (10 mol%)
  • Yield : 60–65% for the cyclized product.
  • Post-Functionalization : The dimethylamino group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and dimethylamine.

Direct Amination-Amidation Sequence

A streamlined method employs sequential amination and amidation on a halogenated pyrimidine:

Starting Material : 2-Chloro-5-iodopyrimidine

  • Amination at 2-Position :
    • Dimethylamine gas is bubbled through a solution of 2-chloro-5-iodopyrimidine in tetrahydrofuran (THF) at 0°C.
    • Yield : 85–90% for 2-(dimethylamino)-5-iodopyrimidine.
  • Buchwald–Hartwig Amidation at 5-Position :
    • Acetamide, Pd₂(dba)₃ (3 mol%), and DavePhos (6 mol%) in toluene at 110°C for 24 hours.
    • Yield : 70–75%.

Advantage : Avoids harsh conditions, enhancing scalability.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Reference
Nucleophilic Substitution 2,4-Dichloropyrimidine Dimethylamine, Pd(OAc)₂ 80–100°C, 12–24 h 65–80 ≥95
Cyclocondensation Ethyl cyanoacetate Guanidine, Piperidine Reflux, 8 h 60–65 ≥90
Direct Amination 2-Chloro-5-iodopyrimidine Dimethylamine, Pd₂(dba)₃ 110°C, 24 h 70–75 ≥98

Notes :

  • Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are critical for C–N bond formation in Methods 1 and 3.
  • Cyclocondensation (Method 2) is cost-effective but requires post-functionalization steps.

Advanced Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and NMP enhance nucleophilicity in substitution reactions but may require higher temperatures (80–100°C).
  • Eco-Friendly Alternatives : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yields (~75%).

Catalytic Systems

  • Ligand Design : Bulky ligands like Xantphos improve selectivity in Pd-catalyzed amidation, minimizing dimerization byproducts.
  • Microwave Assistance : Reducing reaction times from 24 hours to 2 hours with microwave irradiation (150°C) enhances throughput.

Challenges and Solutions

Regioselectivity Issues

Competing reactions at the 4- and 5-positions of pyrimidine are mitigated by:

  • Protecting Groups : Temporarily blocking the 4-position with a trimethylsilyl group before amidation.
  • Directed Ortho-Metalation : Using lithium hexamethyldisilazide (LiHMDS) to direct amide installation to the 5-position.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves acetamide derivatives from unreacted starting materials.
  • Recrystallization : n-Heptane/toluene (1:1) mixtures yield high-purity crystals (≥99% by HPLC).

Industrial-Scale Considerations

  • Cost Efficiency : Method 3 (Direct Amination) is preferred for large-scale synthesis due to fewer steps and higher yields.
  • Waste Management : Recycling Pd catalysts via extraction with aqueous EDTA reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits various biological activities that are critical for its application in drug development:

  • Kinase Inhibition : N-[2-(dimethylamino)pyrimidin-5-yl]acetamide has been identified as a potential inhibitor of several kinases, which are enzymes that play a vital role in cell signaling pathways. Its structure allows it to interact with ATP-binding sites on kinases, leading to possible anti-cancer effects. Studies have shown that similar compounds can selectively inhibit specific kinase targets, suggesting this compound may also possess this selectivity .
  • Ion Channel Modulation : Research has indicated that derivatives of pyrimidine-based compounds can act as inhibitors of SLACK potassium channels. A study involving high-throughput screening identified analogs that demonstrated significant inhibition of these channels, which are involved in neuronal excitability and are implicated in epilepsy .

Therapeutic Potential

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Cancer Treatment : The compound's role as a kinase inhibitor positions it as a candidate for cancer therapies targeting specific signaling pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .
  • Neurological Disorders : The modulation of ion channels like SLACK presents potential applications in treating neurological disorders such as epilepsy. By inhibiting these channels, the compound may help regulate neuronal excitability and reduce seizure activity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
SLACK InhibitionIdentified analogs showed significant inhibition of SLACK potassium channels, suggesting potential for epilepsy treatment.
Kinase InhibitionDemonstrated selective inhibition against specific kinases; potential anti-cancer properties highlighted.
Enzyme InhibitionSimilar compounds inhibited acetylcholinesterase; implications for neurodegenerative disease treatment discussed.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

ZINC000021797248

  • Structure: 2-(3,4-Dimethylphenoxy)-N-{4-methyl-3-[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl}acetamide.
  • Key Features: A triazolopyrimidine core with phenoxy and acetamide substituents.
  • ADMET properties indicate favorable drug-likeness .
  • Comparison: The triazolopyrimidine scaffold enhances rigidity and target specificity compared to the simpler pyrimidine ring in the target compound. However, the dimethylamino group in the latter may improve solubility and metabolic stability.

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate

  • Structure: Pyrimidine ring with amino (-NH₂), hydroxyl (-OH), and acetamide groups.
  • Structural Data : Crystallizes as a dihydrate with planar pyrimidine and acetamide segments (dihedral angle: 87.45°). Hydrogen bonds (O–H⋯O, N–H⋯O) stabilize the crystal lattice .
  • Pharmacology: Pyrimidine derivatives with amino/hydroxyl groups demonstrate antifungal, antibacterial, and antitumor activities .

2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide

  • Structure : Pyrimidine with n-butyl, hydroxyl, methyl, and dimethylacetamide groups.
  • Synthesis : Prepared via reaction of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)acetic acid with haloformate and dimethylamine .
  • Comparison: The hydroxyl group may limit bioavailability due to higher polarity, whereas the dimethylacetamide group mirrors the lipophilicity of the target compound’s dimethylamino substituent.

Pharmacological and Structural Trends

Compound Substituents (Pyrimidine Position) Pharmacological Activity Key Structural Features Synthesis Method Reference
This compound 2-N(CH₃)₂, 5-NHCOCH₃ Inferred: Enzyme inhibition High lipophilicity, H-bond donor Likely haloformate/dimethylamine reaction
ZINC000021797248 Triazolopyrimidine core, phenoxy, acetamide MPII inhibition (ΔG = -10.2 kcal/mol) Rigid scaffold, planar rings Multi-step synthesis
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide 2-NH₂, 4/6-OH, 5-NHCOCH₃ Antifungal, antitumor Polar, dihydrate crystal X-ray crystallography
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide 2-n-butyl, 4-OH, 6-CH₃, 5-NHCOCH₃ Not reported Bulky alkyl chain Haloformate/dimethylamine reaction

Key Observations:

Substituent Effects: Dimethylamino Group: Enhances lipophilicity and metabolic stability compared to polar groups (e.g., -NH₂, -OH), making it advantageous for central nervous system (CNS) targeting . Acetamide Position: The 5-position acetamide is conserved across analogues, suggesting its role as a hydrogen-bond donor/acceptor for target engagement .

Synthetic Accessibility: Haloformate-mediated reactions with dimethylamine are a common strategy for introducing dimethylamino-acetamide moieties .

Pharmacological Potential: Enzyme inhibition (e.g., MPII) is linked to planar, rigid scaffolds (triazolopyrimidine) , while antitumor activity correlates with polar substituents (e.g., -OH, -NH₂) .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, providing insights into its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a dimethylamino group, linked to an acetamide moiety. The presence of the nitrogen atoms in its structure enhances its interaction with biological targets, which is critical for its pharmacological properties.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Many pyrimidine derivatives show significant antimicrobial properties.
  • Anti-inflammatory : Compounds containing pyrimidine rings have been reported to inhibit inflammatory pathways.
  • Antitumor : Some derivatives have shown promise in cancer therapy through various mechanisms, including apoptosis induction.

Table 1: Biological Activities of Pyrimidine Derivatives

Compound TypeActivity TypeReferences
Pyrimidine DerivativesAntimicrobial
Acetamide Substituted CompoundsAnti-inflammatory
Heterocyclic CompoundsAntitumor

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:

  • Dimethylamino Group : Enhances solubility and may improve receptor binding affinity.
  • Acetamide Moiety : Critical for interactions with biological receptors, particularly in anti-inflammatory activity.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including those similar to this compound. The results indicated significant inhibition of cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The presence of electron-donating groups was found to enhance this activity further.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of dimethylaminopyrimidine with acetic anhydride or related acylating agents. The resulting compound can then be modified to explore different biological activities.

Synthetic Pathway Example

  • Starting Material : 2-(dimethylamino)pyrimidine
  • Reagent : Acetic anhydride
  • Reaction Conditions : Stirring at room temperature for several hours.
  • Purification : Recrystallization from suitable solvents.

Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted to:

  • Explore additional modifications to enhance activity and selectivity.
  • Conduct in vivo studies to assess therapeutic efficacy and safety.
  • Investigate potential applications in treating inflammatory diseases and cancers.

Q & A

Q. What are the standard synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 2-(dimethylamino)pyrimidin-5-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or potassium carbonate) to form the acetamide bond.
  • Step 2 : Optimize yield by controlling temperature (80–100°C), solvent selection (e.g., dichloromethane or DMF), and reaction time (4–12 hours).
  • Key Considerations : Monitor purity via HPLC or TLC, and use recrystallization or column chromatography for purification .

Q. How is the compound characterized structurally and functionally in early-stage research?

  • X-ray crystallography : Resolve the crystal structure to confirm the pyrimidine ring substitution pattern and acetamide conformation (e.g., bond angles and hydrogen-bonding networks) .
  • Spectroscopic methods : Use 1^1H/13^{13}C NMR to verify methyl groups (δ 2.1–2.3 ppm for dimethylamino) and aromatic protons (δ 7.5–8.5 ppm for pyrimidine). IR spectroscopy identifies the amide C=O stretch (~1650 cm1^{-1}) .
  • Elemental analysis : Confirm C, H, N composition with ≤0.3% deviation from theoretical values .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
  • Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM.
  • Target engagement : Employ surface plasmon resonance (SPR) to measure binding affinity (KdK_d) to biological targets like DNA or receptors .

Advanced Research Questions

Q. How can contradictory reports on biological activity (e.g., cytotoxicity vs. inactivity) be resolved?

  • Experimental variables : Assess differences in cell lines (e.g., primary vs. immortalized), culture conditions (e.g., serum concentration), or compound stability (e.g., hydrolysis in aqueous media).
  • Structural analogs : Compare activity with derivatives like N-(2-chloro-4-methylpyrimidin-5-yl)acetamide or N-(5-nitrophenyl)acetamide to identify substituent effects .
  • Dose-response validation : Repeat assays with stricter quality controls (e.g., ≥3 biological replicates, IC50_{50} curve fitting using nonlinear regression) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to the pyrimidine N atoms or acetamide carbonyl.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å) and ligand-protein interaction entropy.
  • DFT calculations : Calculate electron density maps (e.g., using B3LYP/6-31G*) to correlate frontier orbitals (HOMO/LUMO) with reactivity .

Q. How can solubility and stability be improved for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Pro-drug design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety for pH-dependent release.
  • Accelerated stability testing : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Adjust storage conditions (e.g., inert atmosphere, desiccants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.